molecular formula C10H11NO4 B3089645 Glycine, N-acetyl-N-(4-hydroxyphenyl)- CAS No. 119656-42-7

Glycine, N-acetyl-N-(4-hydroxyphenyl)-

Cat. No. B3089645
CAS RN: 119656-42-7
M. Wt: 209.2 g/mol
InChI Key: XZFYOMHRTSFFJG-UHFFFAOYSA-N
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Description

Glycin, or N-(4-hydroxyphenyl)glycine, is N-substituted p-aminophenol . It is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .


Synthesis Analysis

Glycin can be synthesized by treating p-aminophenol with chloracetic acid in a solvent . Acyl glycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13) which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine ↔ CoA + N-acylglycine .


Molecular Structure Analysis

The molecular formula of Glycin is C8H9NO3 . For more detailed structural information, you may refer to resources like the NIST Chemistry WebBook or ChemSpider .


Chemical Reactions Analysis

Glycin is structurally related to 4-aminophenol and metol . Decarboxylation of glycin gives metol . Glycin has a milder reduction potential than metol .


Physical And Chemical Properties Analysis

Glycin is typically characterized as thin plates of white or silvery powder, although aged samples appear brown . It is sparingly soluble in water and most organic solvents; it is readily soluble in alkalies and acids . The molar mass is 167.16 g/mol . The melting point is 244 °C and the boiling point is 446.3 °C .

Mechanism of Action

Glycin is slower-acting, but much longer-lasting in solution . It is rarely used as a developing agent, primarily because it is expensive . In its dry form, it also has limited shelf life compared to metol and phenidone .

Safety and Hazards

Glycin is classified as causing skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-(N-acetyl-4-hydroxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(12)11(6-10(14)15)8-2-4-9(13)5-3-8/h2-5,13H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFYOMHRTSFFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293435
Record name N-Acetyl-N-(4-hydroxyphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-acetyl-N-(4-hydroxyphenyl)-

CAS RN

119656-42-7
Record name N-Acetyl-N-(4-hydroxyphenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119656-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-N-(4-hydroxyphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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